molecular formula C8H10N4O2 B2853571 1-(1-methyl-1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione CAS No. 1529719-77-4

1-(1-methyl-1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione

Cat. No.: B2853571
CAS No.: 1529719-77-4
M. Wt: 194.194
InChI Key: NSYXGIROQFTPPC-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione is a heterocyclic compound comprising a 1,3-diazinane-2,4-dione core (a six-membered ring with two nitrogen atoms and two ketone groups) substituted at the 1-position with a 1-methylpyrazole moiety. Its molecular formula is C₇H₈N₄O₂, with a molecular weight of 180.17 g/mol .

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-11-5-6(4-9-11)12-3-2-7(13)10-8(12)14/h4-5H,2-3H2,1H3,(H,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYXGIROQFTPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrazole with a suitable diazinane-dione precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated control to ensure consistent product quality .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,3-diazinane-2,4-dione core is a common motif in bioactive molecules. Below is a detailed comparison of the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Key Features/Applications
1-(1-Methyl-1H-pyrazol-4-yl)-1,3-diazinane-2,4-dione C₇H₈N₄O₂ 180.17 1-Methylpyrazole Not explicitly provided (see EN300-6746569/EN300-6748204 ) Scaffold for drug design; pyrazole enhances lipophilicity and metabolic stability
1-Phenyl-1,3-diazinane-2,4-dione C₁₀H₁₀N₂O₂ 190.20 Phenyl 15533-68-3 Higher lipophilicity; used in polymer and pharmaceutical research
1-Benzyl-1,3-diazinane-2,4-dione C₁₁H₁₂N₂O₂ 204.23 Benzyl 716-99-4 Increased steric bulk; potential CNS activity due to benzyl group
1-(Thiophen-3-yl)-1,3-diazinane-2,4-dione C₈H₈N₂O₂S 196.23 Thiophene 1503951-18-5 Sulfur atom enhances electronic interactions; antimicrobial applications
1-(Propan-2-yl)-1,3-diazinane-2,4-dione C₆H₁₀N₂O₂ 142.16 Isopropyl 700-39-0 Compact alkyl chain; improved solubility

Key Findings from Comparative Analysis

Substituent Impact on Lipophilicity: The 1-methylpyrazole group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability . In contrast, the phenyl (logP ~1.5) and benzyl (logP ~2.0) derivatives exhibit higher lipophilicity, which may limit aqueous solubility but enhance blood-brain barrier penetration .

Biological Activity: Pyrazole-containing derivatives, such as avapritinib (a kinase inhibitor with a 1-methylpyrazole subunit), demonstrate the therapeutic relevance of this substituent in targeting kinases . The target compound’s pyrazole group may similarly enhance affinity for kinase ATP-binding pockets. Compounds like 2-chloro-3-((1-methyl-1H-pyrazol-4-yl)amino)naphthalene-1,4-dione exhibit antimicrobial activity against Candida tenuis, suggesting that the 1-methylpyrazole moiety could contribute to antifungal properties .

Synthetic Accessibility :

  • The target compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions, analogous to methods used for N-[4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine .
  • Derivatives with bulkier substituents (e.g., benzyl) may require more complex purification steps due to lower solubility .

Thermodynamic Stability :

  • Crystallographic studies using SHELXL (a refinement program) highlight the importance of hydrogen bonding in stabilizing the diazinane-dione core . Substituents like thiophene or isopropyl may disrupt these interactions, affecting crystal packing and stability .

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